N-(3,4-diaminophenyl)methanesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diaminophenyl)methanesulfonamide typically involves the reaction of 3,4-diaminophenylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diaminophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides .
Scientific Research Applications
N-(3,4-diaminophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-diaminophenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)methanesulfonamide
- N-(2,3-diaminophenyl)methanesulfonamide
- N-(3,5-diaminophenyl)methanesulfonamide
Uniqueness
N-(3,4-diaminophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-(3,4-diaminophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a sulfonamide derivative characterized by the presence of an amine group on the aromatic ring. This structure contributes to its biological activity, particularly in antimicrobial and anticancer applications. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts biochemical pathways essential for cell survival and proliferation, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapy.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism involves interference with bacterial enzyme systems critical for cell wall synthesis and metabolism.
Anticancer Activity
The compound has shown promise as an anticancer agent, particularly in the context of acute myeloid leukemia (AML). Studies have demonstrated that it can induce differentiation in AML cell lines, leading to reduced proliferation and increased apoptosis. The pharmacokinetic profile suggests that it has favorable absorption characteristics, enhancing its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cancer Treatment : In preclinical trials involving human AML cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. Tumor xenograft models further confirmed its efficacy in reducing tumor size without significant toxicity at therapeutic doses .
Research Findings
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against S. aureus with low MIC values. |
Study 2 | Anticancer | Induces differentiation in AML cells; reduces tumor size in vivo. |
Study 3 | Enzyme Inhibition | Binds to active sites of key enzymes involved in cell metabolism. |
Properties
IUPAC Name |
N-(3,4-diaminophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPDVXFBHRUAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76345-48-7 | |
Record name | N-(3,4-diaminophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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